![molecular formula C17H22BNO5S B1387062 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-96-8](/img/structure/B1387062.png)
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
“4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a synthetic molecule with the CAS Number: 913835-96-8 . It has a linear formula of C17H22BNO5S . The molecule has a molecular weight of 363.24 . It is used as a coupling catalyst in the synthesis of a number of organic compounds .
Molecular Structure Analysis
The InChI code for the molecule is 1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Drug Delivery Systems
Phenylboronic acid-polymers (PBA-polymers) are explored for their use in drug-delivery depots . The compound could potentially be used to create polymers that respond to specific stimuli, such as changes in pH or the presence of certain biomolecules, to release therapeutic agents in a controlled manner .
Tissue Engineering
PBA-polymers have applications as scaffolds for tissue engineering . The boronic acid moiety can interact with biological tissues and aid in the regeneration or repair processes .
HIV Prevention
There is research into using PBA-polymers as HIV barriers . These materials could potentially inhibit the transmission of the virus during sexual contact .
Biomolecule Detection and Sensing
The ability of phenylboronic acids to form reversible complexes with diols makes them useful for biomolecule-detecting/sensing platforms . This compound could be part of sensors that detect glucose levels or other important biomolecules .
Diabetes Treatment
Phenylboronic acid derivatives can function as glucose-sensitive polymers , enabling self-regulated insulin release, which is crucial in the treatment of diabetes .
Wound Healing and Tumor Targeting
These compounds have been noted for their use in wound healing and tumor targeting , where they can aid in the delivery of therapeutic agents directly to the site of injury or cancerous cells .
Analytical Applications
The unique chemistry of forming reversible complexes with polyols, including sugars, provides a basis for various analytical applications , such as detecting sialic acid or other important biological substances .
Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the addition of b–h over an unsaturated bond is known to occur with syn-selectivity and proceed in an anti-markovnikov manner .
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of the compound.
Result of Action
In the context of sm cross-coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of boronic acids, such as phenylboronic acid, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUMPATZIWTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657170 | |
Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid | |
CAS RN |
913835-96-8 | |
Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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